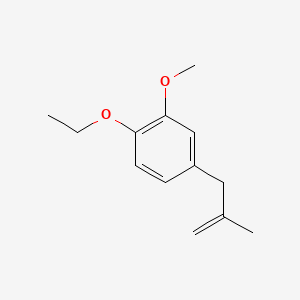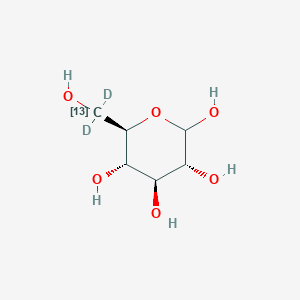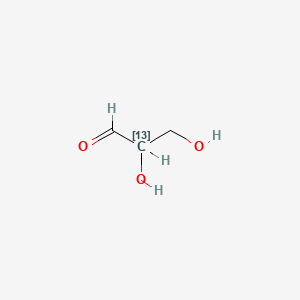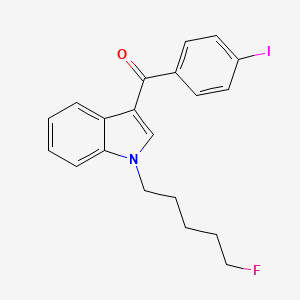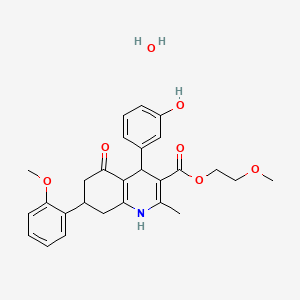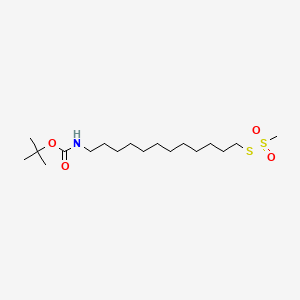
12-(t-Boc-amino)-1-dodecyl Methanethiosulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(t-Boc-amino)-1-dodecyl Methanethiosulfonate is a chemical compound with the molecular formula C12H23NO6S2. It is commonly used in organic synthesis and proteomics research. The compound features a tert-butoxycarbonyl (t-Boc) protected amino group, which is a common protective group in organic chemistry to prevent unwanted reactions at the amino site during synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-(t-Boc-amino)-1-dodecyl Methanethiosulfonate typically involves the protection of the amino group with a t-Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
12-(t-Boc-amino)-1-dodecyl Methanethiosulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The methanethiosulfonate group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The t-Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols or amines.
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) are commonly used to remove the t-Boc group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, reaction with a thiol would yield a thioether.
Deprotection Reactions: The major product is the free amine after removal of the t-Boc group.
Wissenschaftliche Forschungsanwendungen
12-(t-Boc-amino)-1-dodecyl Methanethiosulfonate is used in various fields of scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Proteomics Research: The compound is used to modify proteins and peptides, aiding in the study of protein structure and function.
Pharmaceutical Development: It can be used in the synthesis of drug candidates and other bioactive molecules.
Wirkmechanismus
The mechanism of action of 12-(t-Boc-amino)-1-dodecyl Methanethiosulfonate involves its ability to undergo substitution and deprotection reactions. The t-Boc group protects the amino group during synthetic steps and can be removed to reveal the reactive amine. The methanethiosulfonate group can react with nucleophiles, making it useful for modifying other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-Butoxycarbonyl-1-dodecyl Methanethiosulfonate
- N-tert-Butoxycarbonyl-1-hexyl Methanethiosulfonate
Uniqueness
Eigenschaften
IUPAC Name |
tert-butyl N-(12-methylsulfonylsulfanyldodecyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO4S2/c1-18(2,3)23-17(20)19-15-13-11-9-7-5-6-8-10-12-14-16-24-25(4,21)22/h5-16H2,1-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVYQWZDSWUBSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCCSS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
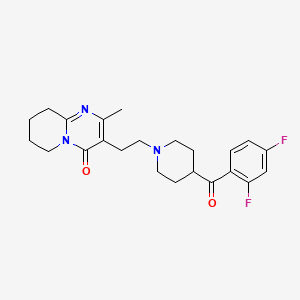
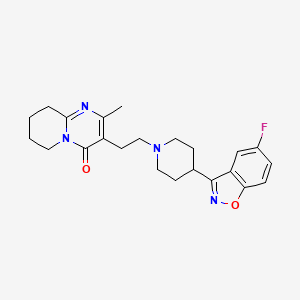
![(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B583769.png)
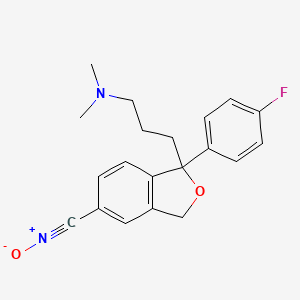
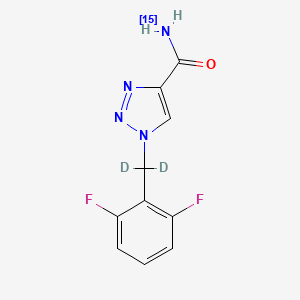
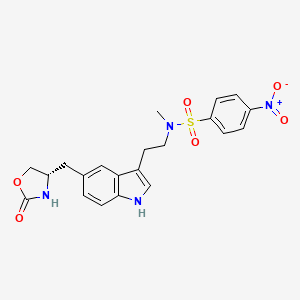
![6H-FURO[3,4-C]PYRAZOL-6-ONE, 3,3A,4,6A-TETRAHYDRO-4-METHOXY-](/img/structure/B583775.png)
